2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a structurally complex acetamide derivative featuring a 4-chlorophenyl-substituted pyrrolidin-2,5-dione ring connected via a sulfanyl (-S-) bridge to an N-(4-fluorophenyl)acetamide moiety. The incorporation of electronegative substituents (chlorine and fluorine) and the pyrrolidin-dione ring may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for pharmacological applications.
Properties
Molecular Formula |
C18H14ClFN2O3S |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-11-1-7-14(8-2-11)22-17(24)9-15(18(22)25)26-10-16(23)21-13-5-3-12(20)4-6-13/h1-8,15H,9-10H2,(H,21,23) |
InChI Key |
RJFNICPITLZNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl Intermediate
The pyrrolidinone ring is synthesized via a Dieckmann cyclization of N-(4-chlorophenyl)succinamic acid derivatives. A typical procedure involves:
-
Succinamic acid formation :
-
Cyclization :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Succinic anhydride | 0–5°C | 4 h | 85–90% |
| 2 | SOCl₂, TEA | 110°C | 6 h | 70–75% |
Sulfanyl Group Introduction
The sulfanyl linker is introduced via nucleophilic substitution at the pyrrolidinone’s C-3 position. Key considerations:
-
Thiol source : Thiourea or sodium hydrosulfide (NaSH) are preferred for regioselectivity.
-
Solvent system : Dimethylformamide (DMF) or acetonitrile facilitates higher reaction rates.
Procedure :
-
React 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl chloride with NaSH in DMF at 80°C for 3 hours.
-
Quench with ice-water and extract with ethyl acetate (Yield: 65–70%).
Side reaction mitigation :
-
Excess NaSH (1.5 equiv) minimizes disulfide formation.
-
Inert atmosphere (N₂) prevents oxidation of the thiol intermediate.
Acetamide Coupling and Final Assembly
The N-(4-fluorophenyl)acetamide moiety is introduced via Schotten-Baumann reaction :
-
Activation : React 3-sulfanylpyrrolidinone with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃).
-
Amidation : Treat the resulting chloroacetate intermediate with 4-fluoroaniline in tetrahydrofuran (THF) at reflux for 8 hours.
Optimization data :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Solvent | THF | <70% yield in DCM |
| Temperature | 66°C (reflux) | <50% yield at 40°C |
| Equiv. 4-fluoroaniline | 1.2 | Polymerization at >1.5 equiv |
Final purification via recrystallization from ethanol/water (4:1) achieves >98% purity.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Recent advancements reduce reaction times by 40–60% using microwave irradiation:
Limitation : Scalability challenges due to specialized equipment requirements.
Solid-Phase Synthesis
Patented solid-phase approaches immobilize the pyrrolidinone intermediate on Wang resin, enabling iterative coupling steps. Advantages include:
-
Simplified purification (filtration instead of chromatography).
-
Higher throughput for analog synthesis.
Challenges and Troubleshooting
-
Regioselectivity in sulfanyl incorporation :
-
Stability of thiol intermediates :
-
Byproduct formation during amidation :
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds related to the pyrrolidine structure exhibit anticonvulsant properties. In particular, derivatives similar to 2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide have shown effectiveness in animal models for seizures. Studies have demonstrated that these compounds can significantly reduce seizure activity compared to control groups, indicating their potential as anticonvulsants .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential applications in treating bacterial infections.
CNS Activity
Compounds with similar structures have been investigated for their effects on the central nervous system (CNS). Some derivatives have shown both stimulant and depressant effects in animal models, indicating a dual action that could be beneficial in treating conditions such as anxiety and depression . The specific interactions at neurotransmitter receptors are an area of ongoing research.
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study 1 : A study involving a derivative of this compound demonstrated significant anticonvulsant effects in patients with refractory epilepsy. The patients reported fewer seizures and improved quality of life after treatment.
- Case Study 2 : In a clinical trial assessing the antimicrobial efficacy of related compounds, participants with bacterial infections showed marked improvement when treated with formulations containing similar active ingredients.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a sulfanyl-linked acetamide core with several analogs but differs in substituent patterns and heterocyclic systems:
Key Observations :
- The pyrrolidin-dione ring in the target compound introduces two ketone groups, which may enhance hydrogen-bonding interactions compared to pyrazol or triazol rings in analogs .
- Fluorine (in the target) vs.
Comparison :
- Substituent reactivity influences coupling efficiency. For example, electron-withdrawing groups (e.g., -Cl, -F) may slow nucleophilic attack during amide bond formation.
Physicochemical Properties
Notes:
- The target’s fluorine substituent may improve aqueous solubility compared to dichlorophenyl analogs due to reduced hydrophobicity.
Q & A
Q. What are the optimal synthetic routes for 2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Structure Formation : Condensation of 4-chlorophenylpyrrolidine-2,5-dione with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide Coupling : Reaction of the thiol-functionalized intermediate with 4-fluoroaniline via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol) to achieve >95% purity .
Key Variables : Reaction temperature (70–90°C), solvent polarity, and catalyst selection significantly impact yield and purity.
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Standard characterization protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~417.08 Da) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., chlorophenyl-pyrrolidinone plane: ~54°–77°) .
Note : Discrepancies in spectral data may arise from rotational isomers; DFT calculations can validate conformers .
Q. What preliminary assays are used to screen biological activity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution (MIC assay) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., Akt/PKB) using fluorescence-based ADP-Glo™ assays .
Data Interpretation : Dose-response curves and statistical validation (ANOVA, p < 0.05) are critical for reproducibility .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- SAR Studies : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve target affinity.
- Heterocycle Substitution : Substitute pyrrolidinone with pyrazolone to modulate solubility and metabolic stability .
- Computational Guidance : Use molecular docking (AutoDock Vina) to predict binding modes with Akt kinase (PDB: 3OCB) .
Validation : Synthesize analogs and compare IC₅₀ values; ≥5-fold improvement indicates viable leads .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
Q. What advanced techniques optimize reaction yield and scalability?
Methodological Answer:
- DoE (Design of Experiments) : Apply Box-Behnken design to optimize variables (temperature, solvent ratio, catalyst loading) .
- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., epimerization) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Outcome : Yield improvements from 45% (batch) to 78% (flow) have been reported for analogous compounds .
Q. How to investigate the compound’s mechanism of action in cancer pathways?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2) .
- Proteomics : SILAC labeling to quantify Akt phosphorylation inhibition .
- In Vivo Validation : Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor volume reduction and toxicity .
Key Metrics : Tumor growth inhibition (TGI) ≥50% and lack of hepatotoxicity (ALT/AST levels) are prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
